![molecular formula C7H8N2O B1447461 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde CAS No. 1260667-91-1](/img/structure/B1447461.png)
5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde
Overview
Description
5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde (5,6-DH-4H-PPC) is a small organic molecule composed of a pyrrolo[1,2-b]pyrazole ring system with a carbaldehyde substituent. This molecule has been studied extensively for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. In
Scientific Research Applications
Synthesis of Anti-inflammatory Compounds
5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde: is utilized in the synthesis of compounds with potential anti-inflammatory properties. Researchers have explored its use in creating pyrazole alkaloids that exhibit anti-inflammatory activity, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Development of Analgesics
The compound has been investigated for its efficacy in the development of analgesic drugs. These drugs are designed to alleviate pain without causing loss of consciousness, making them crucial for pain management therapies .
Neuroprotective Agents
The compound’s derivatives have shown promise as neuroprotective agents. They have been studied for their selective inhibition potential against cholinesterase enzymes, which could play a role in treating neurological disorders like Parkinson’s disease and other age-related conditions .
Chemical Synthesis and Material Science
In the field of chemical synthesis and material science, 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde serves as a building block for creating various heterocyclic compounds. These compounds have diverse applications, ranging from electronic materials to pharmaceuticals .
Chromatography and Analytical Research
This compound is also used in chromatography and analytical research as a standard or reference compound. It helps in the identification and quantification of similar compounds in complex mixtures, enhancing the accuracy of analytical methods .
Biological Activity Studies
Researchers have employed this compound in biological activity studies to understand its interaction with biological systems. This includes examining its pharmacokinetics, metabolism, and potential as a drug candidate .
Advanced Pharmaceutical Research
Lastly, 5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde is a key intermediate in advanced pharmaceutical research. It is used to create novel drug molecules with improved efficacy and reduced side effects for various therapeutic areas .
properties
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-5-6-4-8-9-3-1-2-7(6)9/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATQYZZGNADRLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde | |
CAS RN |
1260667-91-1 | |
Record name | 4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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